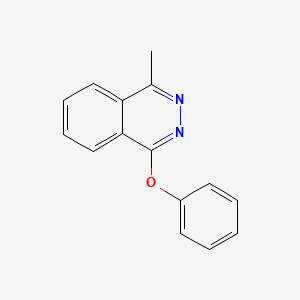![molecular formula C12H11ClN2O B2919198 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 10021-79-1](/img/structure/B2919198.png)
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, also known as 3-Chloro-5-methylpyrazole, is an organic compound belonging to the class of pyrazole derivatives. It is a white solid with a melting point of 165.5 °C and a boiling point of 202-203 °C. This compound has been extensively studied due to its many applications in the fields of medicine, chemistry, and biochemistry. 3-Chloro-5-methylpyrazole has been used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in various reactions.
Scientific Research Applications
Molecular Structure and Spectroscopy
Research involving pyrazoline compounds, including those with a structure similar to "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one," has focused on their structural characterization through techniques like X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the crystal packing, molecular geometry, and intermolecular interactions within such compounds (Delgado et al., 2020). Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the equilibrium geometry, vibrational wavenumbers, and potential bioactivity of similar compounds, offering a foundation for understanding their physical, chemical, and biological properties (ShanaParveen et al., 2016).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated pyrazoline derivatives for their antimicrobial and anticancer activities. These research efforts involve not only the synthesis and structural characterization of these compounds but also in vitro testing against various microbial strains and cancer cell lines. For instance, novel pyrazole derivatives have shown promising results in preliminary screenings for antimicrobial and anticancer properties, suggesting their potential as therapeutic agents (Hafez et al., 2016). Furthermore, the molecular docking studies indicate these compounds' mechanisms of action, providing valuable insights into their interactions with biological targets and highlighting their therapeutic potential.
Synthesis and Application
The synthesis of "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one" related compounds has been explored through various synthetic routes, including condensation reactions and crystal structure analyses. These synthetic approaches are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science. The detailed structural analysis further aids in understanding the physicochemical properties of these compounds, which is essential for their potential application in drug development and other scientific research areas (Kumarasinghe et al., 2009).
properties
IUPAC Name |
1-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWUJLSPCIJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

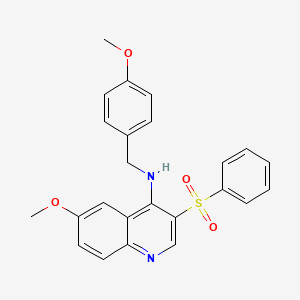
![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)

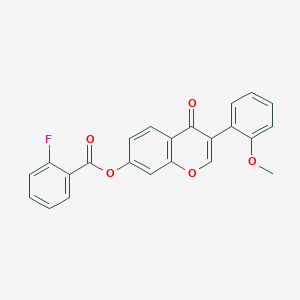
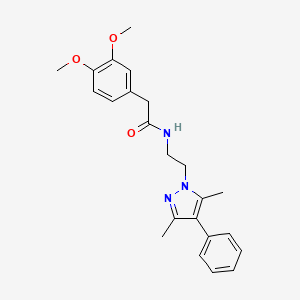

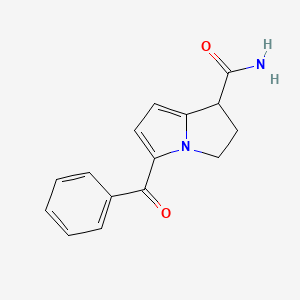
![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)
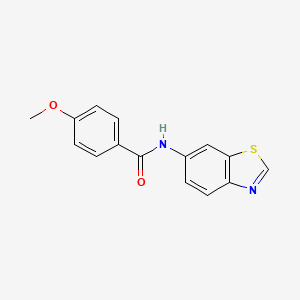

![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)
